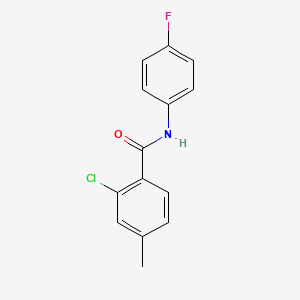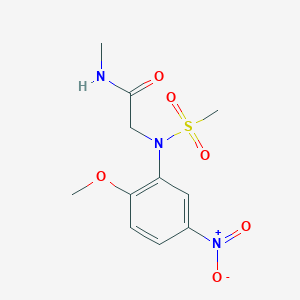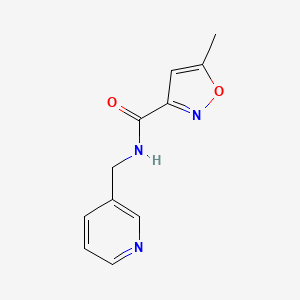![molecular formula C18H13N3O2 B5888579 4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)
4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyrroloquinoline derivatives and has been found to exhibit a range of interesting properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is not yet fully understood. However, it is believed that this compound may work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione can have a range of biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, as well as to reduce the levels of certain inflammatory cytokines in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione in lab experiments is that it has been shown to exhibit potent anti-cancer properties, making it a promising candidate for further research in this area. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are many potential future directions for research on 4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione. One area of interest is in further investigating its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the compound's mechanism of action, which could lead to the development of more effective treatments for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione can be achieved through a multi-step process that involves the reaction of various chemical reagents. One such method involves the reaction of 4-methyl-1,2,3,6-tetrahydropyridine-3-carboxylic acid with 2-chloro-3-formylquinoline, followed by a series of additional reactions to yield the final product.
Applications De Recherche Scientifique
The potential applications of 4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione in scientific research are vast. One area of interest is in the field of cancer research, where this compound has been found to exhibit anti-cancer properties. Additionally, this compound has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-methyl-2-(pyridin-3-ylmethyl)pyrrolo[3,4-c]quinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-11-15-16(13-6-2-3-7-14(13)20-11)18(23)21(17(15)22)10-12-5-4-8-19-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWAJVKAMUVVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)

![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)
![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5888548.png)
![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)
![7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5888564.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5888583.png)


